

Application Notes and Protocols for Preclinical Combination Therapy with ODM-203

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Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally available dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Preclinical studies have demonstrated its efficacy as a single agent in suppressing tumor growth in FGFR-dependent and angiogenic cancer models.[3][4] ODM-203 selectively inhibits FGFR1-4 and VEGFR1-3 with low nanomolar potency, leading to the inhibition of tumor cell proliferation and angiogenesis.[1][2][3] Furthermore, preclinical evidence suggests that ODM-203 can modulate the tumor microenvironment, providing a strong rationale for its investigation in combination therapies.[1]

These application notes provide a comprehensive overview of the preclinical data for ODM-203 and propose protocols for investigating its synergistic potential in combination with other anti-cancer agents.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of ODM-203

Target	IC ₅₀ (nmol/L)	Assay Type
FGFR1	11	Recombinant Enzyme
FGFR2	16	Recombinant Enzyme
FGFR3	6	Recombinant Enzyme
FGFR4	35	Recombinant Enzyme
VEGFR1	26	Recombinant Enzyme
VEGFR2	9	Recombinant Enzyme
VEGFR3	5	Recombinant Enzyme
H1581 (FGFR1 amplified)	104	Cell Proliferation
SNU16 (FGFR2 amplified)	Not specified (50-150 range)	Cell Proliferation
RT4 (FGFR3 fusion)	192	Cell Proliferation
VEGFR-induced Tube Formation	33	Cellular Assay

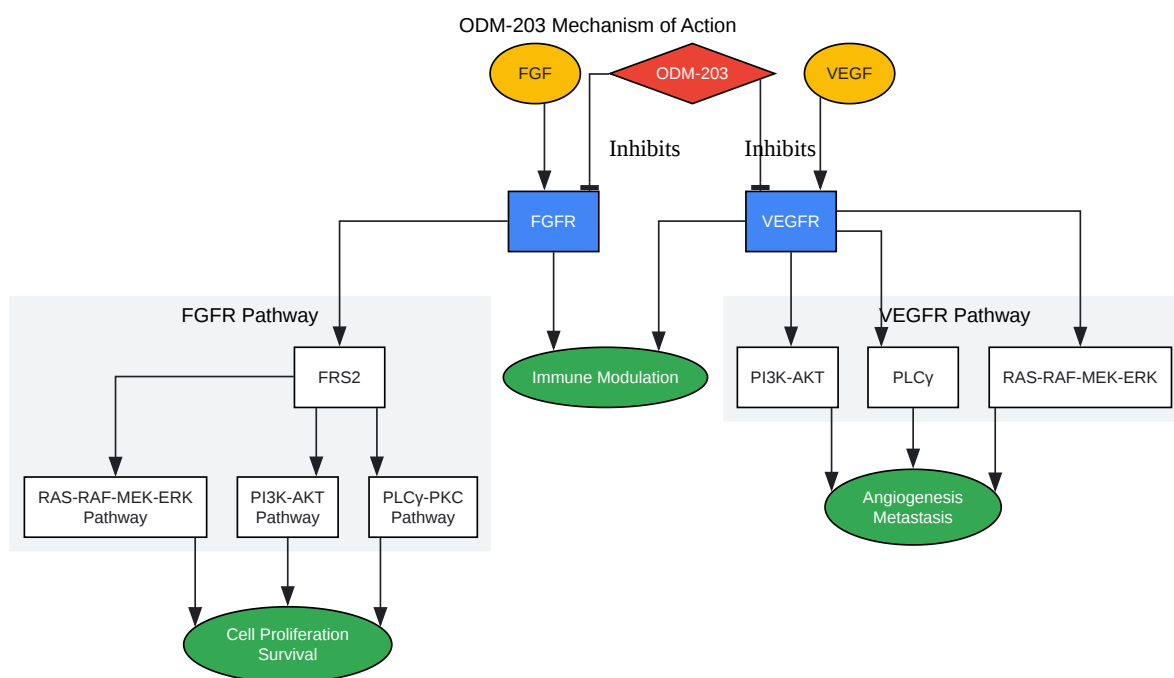
Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Table 2: In Vivo Antitumor Activity of ODM-203 Monotherapy

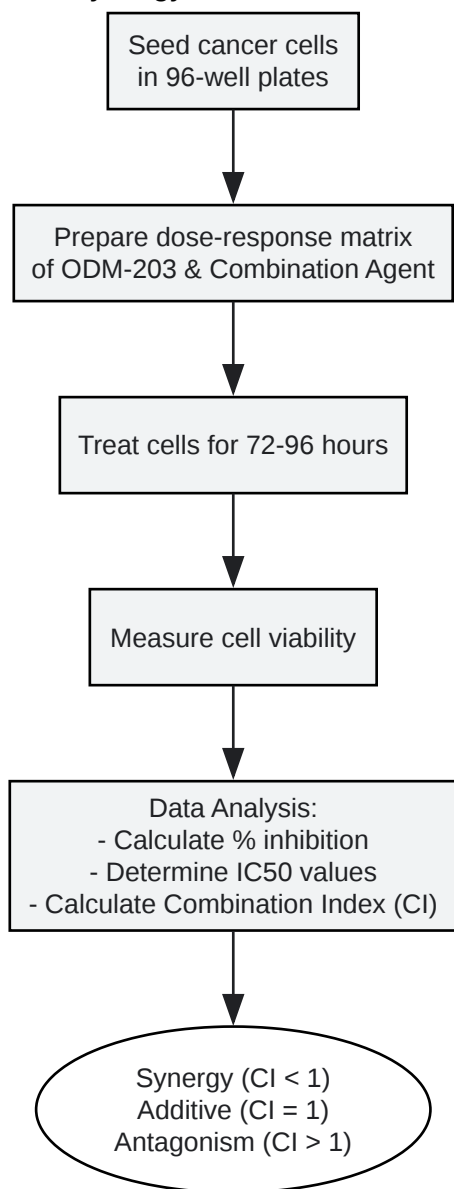
Xenograft Model	Dose (mg/kg)	Treatment Duration	Tumor Growth Inhibition (%)	Reference
RT4 (FGFR3 fusion)	20	21 days	Not specified	[6]
RT4 (FGFR3 fusion)	40	21 days	92	[6] [7]
SNU16 (FGFR2 amplified)	30	12 days	Not specified	[6]
Renca (Orthotopic)	7	21 days	Not specified	[8]
Renca (Orthotopic)	20	21 days	Not specified	[8]
Renca (Orthotopic)	40	21 days	75	[8]

Signaling Pathway

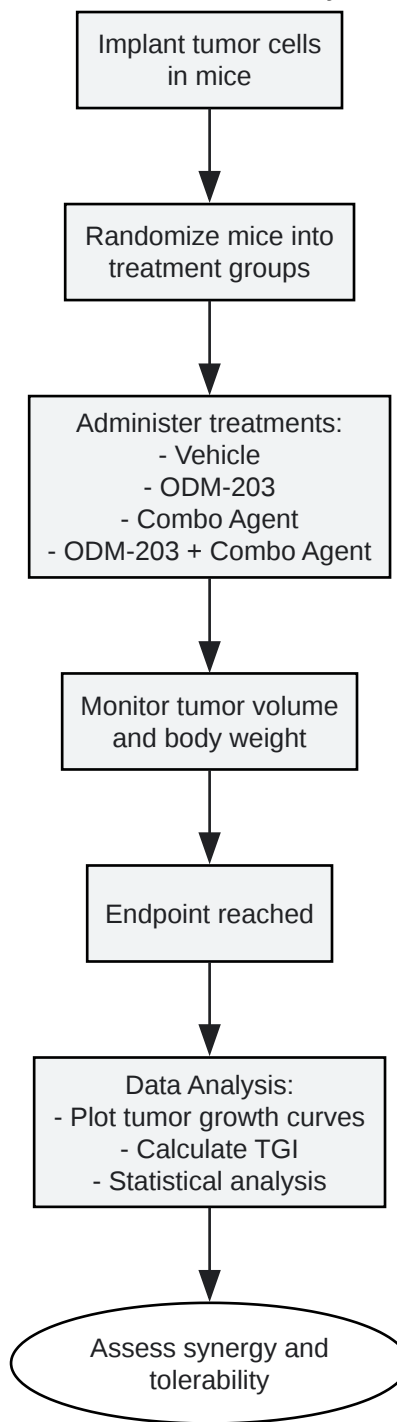
ODM-203 exerts its anti-tumor effects by simultaneously blocking the FGFR and VEGFR signaling pathways.



In Vitro Synergy Assessment Workflow



In Vivo Combination Efficacy Workflow



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